Spiro[4.5]dec-2-yl-methanol
Description
Spiro[4.5]dec-2-yl-methanol is a bicyclic monoterpene alcohol characterized by a spirocyclic framework where a methanol group is attached to the spiro[4.5]decane core. A specific stereoisomer, ((1R,4S,5R)-1-methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol (CAS: 149496-35-5), has been structurally characterized with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . Key physical properties include:
This compound, also known as β-Acoradienol, is structurally related to sesquiterpenes and is implicated in natural product biosynthesis. Its spirocyclic core contributes to unique steric and electronic properties, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
spiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C11H20O/c12-9-10-4-7-11(8-10)5-2-1-3-6-11/h10,12H,1-9H2 |
InChI Key |
KERJQKCSNNZXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Spiro[4.5] Skeletons
Hinesol (C₁₅H₂₆O)
- Structure: Spiro[4.5]dec-6-ene-2-methanol derivative with α,α,6,10-tetramethyl substitution.
- Molecular weight : 222.37 g/mol.
- Key differences: Additional methyl groups at positions 6 and 10 reduce polarity compared to Spiro[4.5]dec-2-yl-methanol.
Premnaspirodiene (C₁₅H₂₄)
- Structure : Spiro[4.5]dec-6-ene lacking hydroxyl groups.
- Key differences: Absence of the methanol group results in higher hydrophobicity and lower boiling point (~250–280 °C estimated). Premnaspirodiene is a precursor in terpene biosynthesis .
{1-Oxaspiro[4.5]decan-2-yl}methanol (C₁₀H₁₈O₂)
- Structure : Incorporates an oxygen atom in the spiro ring.
- Molecular weight : 170.25 g/mol.
- Key differences: The ether linkage enhances solubility in polar solvents compared to this compound. This compound is primarily used as a synthetic intermediate .
Oxygen-Containing Spiro Derivatives
Key trends :
- Oxygen atoms in the spiro ring improve solubility but reduce thermal stability.
- Methanol substituents enhance hydrogen-bonding capacity, influencing interactions with biological targets .
Enzyme Inhibition
- Spiro[4.5]decanone derivatives (e.g., compound 24 in ) inhibit prolyl hydroxylase domain (PHD) enzymes with IC₅₀ values as low as 0.219 ± 0.025 μM for PHD3 .
- Selectivity: Spiro[4.5] cores exhibit weak inhibition against non-target enzymes like FIH and KDM4A (IC₅₀ > 25 μM), highlighting isoform selectivity .
Antimicrobial Activity
- Spiro[4.5]dec-2-ene derivatives with 1,2,4-triazole substituents (e.g., compound 4a in ) show antimicrobial activity, with yields up to 75% and melting points ~188–190°C . The methanol group in this compound may similarly enhance bioactivity through hydrogen bonding.
Key observations :
- Higher molecular weight correlates with increased boiling points.
- Oxygen-containing derivatives exhibit improved solubility but lower thermal stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[4.5]dec-2-yl-methanol, and how can reaction conditions be optimized for higher yields?
- The compound is synthesized via Lewis acid-catalyzed Prins/pinacol cascade reactions , starting with aldehydes and cyclic alcohols (e.g., 1-(4-hydroxybut-1-en-2-yl)cyclobutanol). Key parameters include temperature control (often 0–60°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of reagents to minimize side reactions. Purity is enhanced via column chromatography or recrystallization .
Q. How can the spirocyclic structure of this compound be confirmed using spectroscopic and computational methods?
- Nuclear Magnetic Resonance (NMR) is critical for verifying spiro connectivity, with distinct signals for the hydroxyl group (~1–5 ppm) and spiro carbon environments. X-ray crystallography resolves 3D configurations, while density functional theory (DFT) calculations validate bond angles and torsional strain. Infrared (IR) spectroscopy identifies functional groups like ethers and alcohols .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Initial screening involves enzyme inhibition assays (e.g., prolyl hydroxylase domain (PHD) inhibition using HIF-1α stabilization tests) and cell-based hypoxia models . IC50 values are determined via fluorescence or colorimetric readouts. Selectivity against other 2-OG oxygenases (e.g., FIH, JMJD6) should be assessed to avoid off-target effects .
Advanced Research Questions
Q. How can selectivity for this compound derivatives be optimized against 2-OG-dependent enzymes?
- Crystallographic studies reveal that selectivity arises from metal-chelation geometry (Fe²⁺ in PHDs) and 3D spatial interactions with hydrophobic pockets. Modifications to the spiro[4.5]decanone core, such as introducing bulky substituents (e.g., methyl groups) or altering oxygenase-binding motifs, enhance specificity. Competitive assays with 2-oxoglutarate (2OG) analogs further refine selectivity .
Q. What role does X-ray crystallography play in designing potent PHD inhibitors based on this scaffold?
- Co-crystallization of this compound derivatives with PHD2 reveals binding modes involving hydrogen bonds with Asp315/Gln322 and π-π stacking with Tyr303. These insights guide structure-based drug design , such as optimizing the methanol side chain for deeper penetration into the active site .
Q. How do one-pot synthesis strategies improve the efficiency of spirocyclic compound generation?
- Sequential p-hydroxybenzylation/oxidative dearomatization in a single reactor minimizes intermediate isolation, reducing reaction time and waste. For example, combining p-hydroxybenzyl alcohol with 1,3-diketones under acidic conditions yields spiro[4.5]cyclohexadienones with >80% efficiency. Solvent choice (e.g., THF) and catalytic additives (e.g., FeCl3) are critical .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound derivatives?
- SAR studies employ parallel synthesis of analogs with systematic substitutions (e.g., halogens, alkyl chains) at the spiro core. Biological data (IC50, Ki) are correlated with computational descriptors (e.g., LogP, polar surface area) using multivariate regression. Molecular dynamics simulations predict binding stability, while free-energy perturbation quantifies substituent contributions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Due to potential irritation risks (skin, eyes), use glove boxes or fume hoods for synthesis. Store under inert gas (N2/Ar) to prevent oxidation. Toxicity is assessed via Ames tests and acute oral toxicity studies (OECD 423). Waste disposal follows protocols for organic solvents (e.g., incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
